Product packaging for Methyl 2-amino-5-bromoisonicotinate(Cat. No.:CAS No. 882499-87-8)

Methyl 2-amino-5-bromoisonicotinate

Cat. No.: B1328700
CAS No.: 882499-87-8
M. Wt: 231.05 g/mol
InChI Key: FJPDYKLTAURVRU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromoisonicotinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1328700 Methyl 2-amino-5-bromoisonicotinate CAS No. 882499-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPDYKLTAURVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649576
Record name Methyl 2-amino-5-bromopyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882499-87-8
Record name Methyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-bromoisonicotinate
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Contextualization Within the Pyridine Carboxylate Class

Methyl 2-amino-5-bromoisonicotinate belongs to the pyridine (B92270) carboxylate class of compounds, which are derivatives of pyridine carboxylic acids. Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov The presence of the nitrogen atom makes the ring electron-deficient and weakly basic, influencing its chemical reactivity. nih.govnih.gov When a carboxylate group is attached to the pyridine ring, as in isonicotinic acid (pyridine-4-carboxylic acid), the compound gains additional functionality. The methyl ester of isonicotinic acid is known as methyl isonicotinate (B8489971).

This compound is a derivative of methyl isonicotinate, distinguished by the presence of an amino group at the 2-position and a bromine atom at the 5-position. cymitquimica.com This specific substitution pattern on the pyridine ring is crucial to its utility in synthesis. The compound is also known by its synonyms, Methyl 2-Amino-5-Bromo-Pyridine-4-Carboxylate and Methyl 2-amino-5-bromo-4-pyridinecarboxylate. cymitquimica.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 882499-87-8
Molecular Formula C₇H₇BrN₂O₂ cymitquimica.com
Molecular Weight 231.05 g/mol
Boiling Point 311.5°C at 760 mmHg sigmaaldrich.com
Class Pyridine Carboxylate, Isonicotinic Acid Derivative cymitquimica.com

Strategic Importance of Bromination and Amino Functionalization for Advanced Synthesis

The strategic placement of the bromo and amino groups on the methyl isonicotinate (B8489971) scaffold is what makes Methyl 2-amino-5-bromoisonicotinate a valuable intermediate in advanced chemical synthesis. chemimpex.com Each functional group imparts specific reactivity that can be exploited to build more complex molecular architectures.

The bromine atom at the 5-position is particularly significant for its role as a handle in cross-coupling reactions. mdpi.com Halogenated pyridines are key substrates in a variety of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position of the pyridine (B92270) ring, a common strategy in the synthesis of pharmaceuticals and other functional materials. mdpi.comresearchgate.net The bromine enhances the reactivity of the compound, making it a key building block. cymitquimica.comchemimpex.com

The amino group at the 2-position also plays a multifaceted role. As an electron-donating group, it can influence the regioselectivity of further electrophilic substitution reactions on the pyridine ring. Furthermore, the amino group itself can be a site for further functionalization. It can act as a nucleophile or be transformed into other functional groups, providing another avenue for molecular diversification. nih.gov The combination of these two functional groups—a site for cross-coupling and a point for further derivatization—in a single molecule offers a powerful toolkit for synthetic chemists. This dual functionality is instrumental in constructing the complex molecular frameworks often required for biologically active compounds. chemimpex.com

Historical and Current Research Trajectories in Pyridine Chemistry

Established Synthetic Pathways and Precursor Utilizations

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing pyridine ring. The two most logical retrosynthetic disconnections involve either the direct halogenation of a suitable precursor or a multi-step sequence starting from a more readily available substituted pyridine.

Direct Halogenation Strategies

A primary route to this compound involves the direct bromination of its non-halogenated precursor, Methyl 2-aminoisonicotinate. The amino group at the 2-position is a strong activating group and directs electrophilic substitution primarily to the 3- and 5-positions of the pyridine ring.

Key reagents for this transformation include elemental bromine (Br₂) in a suitable solvent such as acetic acid, or N-bromosuccinimide (NBS) in a non-polar solvent like acetone. chemicalbook.com The choice of brominating agent and reaction conditions is crucial to control regioselectivity and prevent the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine (B40352) derivatives. chemicalbook.com

Another effective brominating agent for aminopyridines is phenyltrimethylammonium (B184261) tribromide, which can offer milder reaction conditions and improved selectivity. google.com

Table 1: Reagents for Direct Bromination of 2-Aminopyridine (B139424) Derivatives

Brominating ReagentTypical SolventKey Considerations
Bromine (Br₂)Acetic AcidStrong reagent, risk of over-bromination.
N-Bromosuccinimide (NBS)Acetone, AcetonitrileMilder conditions, often better regioselectivity. sumitomo-chem.co.jp
Phenyltrimethylammonium TribromideChloroformMild conditions, avoids generation of 3-position byproducts. google.com

Multi-Step Approaches from Substituted Pyridines

An alternative and often more controlled approach begins with a readily available starting material, 2-aminopyridine. This multi-step synthesis involves the initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841), a common intermediate. youtube.com This reaction is well-established and can be achieved in good yields using bromine in acetic acid. The subsequent and more challenging step is the introduction of a methoxycarbonyl group at the C4-position.

Recent advancements in C-H functionalization offer a viable route for this transformation. A notable method involves a one-pot, C4-selective carboxylation of pyridines. wikipedia.orgmasterorganicchemistry.com This process proceeds via the formation of a pyridylphosphonium salt at the 4-position, followed by a copper-catalyzed carboxylation using carbon dioxide (CO₂). wikipedia.orgmasterorganicchemistry.com The resulting carboxylic acid, 2-amino-5-bromoisonicotinic acid, can then be esterified to afford the final product.

Another potential, though less direct, pathway could involve a Grignard reaction. Formation of a Grignard reagent from 2,5-dibromopyridine (B19318) at the 5-position followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) can introduce a formyl group. orgsyn.org Subsequent oxidation to the carboxylic acid and amination at the 2-position would lead to the desired isonicotinic acid scaffold, which can then be esterified.

Esterification Reactions in Related Syntheses

The final step in several multi-step approaches is the esterification of 2-amino-5-bromoisonicotinic acid. Standard esterification methods are generally effective for this transformation. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is a common and cost-effective method. wikipedia.org

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. However, for a relatively simple esterification with methanol, acid-catalyzed methods are typically sufficient. A convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for the esterification of a wide range of amino acids and their derivatives. organic-chemistry.org

Table 2: Common Esterification Methods for Pyridinecarboxylic Acids

MethodReagentsKey Features
Fischer EsterificationMethanol, H₂SO₄ (catalyst)Economical, reversible reaction driven by excess alcohol. wikipedia.org
Thionyl Chloride MethodSOCl₂, MethanolForms an acid chloride intermediate, generally high yielding. wikipedia.org
Trimethylchlorosilane (TMSCl)TMSCl, MethanolMild, room temperature conditions, good to excellent yields. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts.

In direct bromination strategies, controlling the stoichiometry of the brominating agent is paramount. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess increases the risk of di-bromination. Temperature control is also vital; lower temperatures generally favor higher regioselectivity. For the bromination of 2-aminopyridine, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C has been reported to control the reaction and manage the crystallization of the product's hydrobromide salt.

For the multi-step synthesis involving the C4-carboxylation of 2-amino-5-bromopyridine, the optimization of the copper-catalyzed step is key. The choice of ligand, reductant, and solvent can significantly impact the efficiency of the carboxylation with CO₂. wikipedia.orgmasterorganicchemistry.com

In the final esterification step, the removal of water is crucial for driving the equilibrium towards the product in Fischer esterifications. This can be achieved by using a large excess of methanol or by using a dehydrating agent. When using thionyl chloride, the reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic reaction, followed by gentle heating to drive the reaction to completion. wikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. youtube.comlibretexts.org In the context of this compound, the bromine atom acts as a leaving group, making the C5 position of the pyridine ring susceptible to nucleophilic attack.

The reactivity in nucleophilic substitution can proceed through two primary mechanisms: SN1 and SN2. youtube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step concerted reaction where the nucleophile attacks as the leaving group departs. youtube.comlibretexts.org The operative mechanism is influenced by factors such as the nature of the substrate, the strength of the nucleophile, the solvent, and the leaving group ability. youtube.com For heteroaromatic compounds like this compound, nucleophilic aromatic substitution (SNAr) is a more common pathway. This mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The presence of the electron-withdrawing ester group and the nitrogen atom in the pyridine ring can facilitate this type of reaction by stabilizing the negative charge of the intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mtroyal.camdpi.com this compound, with its bromo substituent, is an excellent substrate for these transformations. mdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govuwindsor.ca This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org

In the context of this compound, the bromine atom at the C5 position serves as the halide partner. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca

Studies have shown that various boronic acids or their corresponding trifluoroborate salts can be coupled with aryl bromides under palladium catalysis. organic-chemistry.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed, often in the presence of a base such as Cs₂CO₃ or K₂CO₃. organic-chemistry.orgnih.gov

CatalystBaseSolventCoupling PartnerProductYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂OPotassium Alkyltrifluoroborate5-Alkyl-2-aminoisonicotinic acid methyl ester49-95 nih.gov
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂OPotassium Aryltrifluoroborate5-Aryl-2-aminoisonicotinic acid methyl esterHigh organic-chemistry.org

Exploration of Domino Reactions and Other Metal-Mediated Cyclizations

Domino reactions, also known as tandem or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. researchgate.netnih.gov These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. nih.gov

The structure of this compound, with its multiple reactive sites, makes it a candidate for participating in domino reaction sequences. For example, a sequence could be initiated by a cross-coupling reaction at the C5 position, followed by an intramolecular cyclization involving the amino group or the ester functionality.

Metal-mediated cyclizations are another important class of reactions for the synthesis of cyclic compounds. mit.edu These reactions can be catalyzed by various transition metals, including palladium, nickel, and copper. researchgate.netresearchgate.net For instance, an intramolecular Heck reaction could potentially be employed to form a new ring by coupling the C5 position with another part of a molecule tethered to the amino or ester group.

Derivatization through Functional Group Transformations

The amino and ester functional groups on the this compound ring provide opportunities for a wide range of derivatization reactions. sigmaaldrich.commdpi-res.com These transformations are crucial for modifying the compound's properties and for synthesizing more complex molecules.

The primary amino group can undergo various reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

The methyl ester group can be modified through:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride. orgsyn.org

The derivatization of amino acids often involves protecting the polar functional groups to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.commdpi.comnih.govnih.gov Common derivatization techniques include silylation and acylation. sigmaaldrich.com

Functional GroupReagentProduct
Amino GroupAcyl ChlorideN-Acyl derivative
Amino GroupAlkyl HalideN-Alkyl derivative
Ester GroupNaOH/H₂OCarboxylic acid
Ester GroupAmineAmide
Ester GroupLiAlH₄Primary alcohol

Reactivity Profiling in Diverse Organic Environments

The reactivity of this compound is influenced by the electronic environment of the pyridine ring and the interplay of its functional groups. The nitrogen atom in the ring and the electron-withdrawing ester group make the ring electron-deficient, which affects its susceptibility to both electrophilic and nucleophilic attack.

The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule allows for the possibility of intramolecular reactions. For example, under certain conditions, the amino group could potentially attack the ester carbonyl, leading to the formation of a lactam.

The bromo substituent's primary role is as a handle for transition metal-catalyzed cross-coupling reactions, providing a reliable method for introducing a wide variety of substituents at the C5 position. nih.gov The reactivity of the C-Br bond in these reactions is a key feature of the molecule's synthetic utility. rsc.org

Computational and Theoretical Chemistry Insights into Methyl 2 Amino 5 Bromoisonicotinate and Its Analogs

Density Functional Theory (DFT) Based Molecular Optimization and Energetic Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is employed here to investigate the fundamental energetic and electronic properties of Methyl 2-amino-5-bromoisonicotinate and its analogs.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogs of this compound, this process is typically performed using DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set. nih.gov This level of theory is well-regarded for its ability to produce molecular geometries that are in close agreement with experimental findings.

The validity of the theoretical models is established by comparing the computed geometrical parameters (bond lengths and angles) with those determined experimentally, most commonly through single-crystal X-ray diffraction (SCXRD). Studies on the closely related analog, ethyl 5-amino-2-bromoisonicotinate, have demonstrated a strong correlation between the DFT-optimized structure and the solid-phase SCXRD data. nih.gov Minor deviations between the theoretical gas-phase calculations and the experimental solid-state results are expected and are typically attributed to the influence of intermolecular interactions in the crystal lattice. nih.gov

For instance, experimental data for a similar compound, Methyl 2-amino-5-bromobenzoate, show it crystallizes in a monoclinic system with a dihedral angle of 5.73 (12)° between the aromatic ring and the methyl acetate (B1210297) group, a conformation stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The comparison for the ethyl analog reveals a similar trend of good agreement.

Table 1: Comparison of Selected Experimental (SCXRD) and Theoretical (DFT) Geometrical Parameters for Ethyl 5-amino-2-bromoisonicotinate

ParameterBond/AngleExperimental (Å/°)Theoretical (Å/°)
Bond LengthBr1—C51.895 (2)1.891
N2—C21.345 (3)1.361
C6=O11.207 (3)1.216
Bond AngleC1—N1—C5117.5 (2)117.8
N2—C2—C1122.3 (2)121.9
O1—C6—C1124.9 (2)124.5

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy of electronic transitions. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. DFT calculations for ethyl 5-amino-2-bromoisonicotinate have determined the energies of its frontier orbitals. nih.govresearchgate.net The HOMO is primarily located over the aminobromopyridine ring, while the LUMO is distributed across the carboxylate group, indicating that an electronic transition would involve a charge transfer from the ring to the ester functional group. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Ethyl 5-amino-2-bromoisonicotinate

OrbitalEnergy (eV)
HOMO-6.2700
LUMO-2.1769
Energy Gap (ΔE)4.0931

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. Green and yellow areas denote intermediate potential. researchgate.net

For the analog ethyl 5-amino-2-bromoisonicotinate, the MEP map reveals distinct reactive sites. iucr.org The regions around the electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine (B92270) ring are colored red, identifying them as the primary sites for electrophilic interactions. iucr.org Conversely, a pale-blue region is observed over the hydrogen atoms of the amino group, indicating this is the most likely site for nucleophilic attack. iucr.org This information is critical for understanding how the molecule will interact with biological receptors or other reactants. iucr.org

Intermolecular Interaction Analysis via Hirshfeld Surface Characterization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize molecules in a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

A detailed Hirshfeld analysis of ethyl 5-amino-2-bromoisonicotinate provides a quantitative breakdown of the intermolecular contacts contributing to the crystal packing. nih.govresearchgate.netiucr.org The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of these contacts. The study shows that the most significant contributions to crystal stability come from hydrogen-hydrogen, bromine-hydrogen, and oxygen-hydrogen contacts. nih.govresearchgate.netiucr.org Furthermore, interaction energies, including electrostatic, polarization, dispersion, and repulsion components, can be calculated to provide a more profound understanding of the forces governing the supramolecular architecture. nih.govresearchgate.net

Table 3: Percentage Contribution of Intermolecular Contacts and Interaction Energies for Ethyl 5-amino-2-bromoisonicotinate

Hirshfeld Surface Contact Contributions (%)Calculated Interaction Energies (kJ mol⁻¹)
H⋯H33.2Electrostatic (Eele)59.2
Br⋯H/H⋯Br20.9Polarization (Epol)15.5
O⋯H/H⋯O11.2Dispersion (Edis)140.3
C⋯H/H⋯C11.1Repulsion (Erep)107.2
N⋯H/H⋯N10.0Total (Etot)128.8

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.govresearchgate.netiucr.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. The binding affinity is usually expressed as a negative score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.com

Docking studies performed on ethyl 5-amino-2-bromoisonicotinate against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) revealed a moderate binding affinity. nih.govresearchgate.net Such studies on related bromo-substituted heterocyclic compounds have also shown their potential to bind to various protein targets, such as Epidermal Growth Factor Receptor (EGFR). nih.gov The interactions stabilizing the ligand-protein complex often include hydrogen bonds and hydrophobic or π-stacking interactions with key amino acid residues in the protein's active site. nih.gov These computational predictions suggest that isonicotinate (B8489971) derivatives could serve as scaffolds for developing potential therapeutic agents. nih.govmdpi.com

Table 4: Molecular Docking Results for Bromo-Substituted Heterocyclic Analogs

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference
Ethyl 5-amino-2-bromoisonicotinateSARS-CoV-2 Mpro (6LU7)-5.4 nih.govresearchgate.net
6-bromo-2-((2-hydroxyethyl)thio)quinazolin-4(3H)-oneEGFR (1M17)-6.7 nih.gov
Methyl β-D-galactopyranoside analog (with bromobenzoyl group)SARS-CoV-2 Mpro (6Y84)-8.8 mdpi.com

Research Endeavors in Utilizing Methyl 2 Amino 5 Bromoisonicotinate As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of Methyl 2-amino-5-bromoisonicotinate, conferred by its vicinal amino and ester groups alongside a reactive bromine atom, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These scaffolds are central to the development of new chemical entities in various scientific fields.

The 2-aminopyridine (B139424) moiety is a well-established synthon for constructing bicyclic systems, particularly pyridopyrimidines, through cyclocondensation reactions. The amino group can react with a variety of reagents containing two electrophilic centers, or with a reagent possessing both a carbonyl group and a latent leaving group, to form a new six-membered ring fused to the initial pyridine (B92270) core. For instance, the reaction of a substituted 2-aminopyridine with a β-ketoester or its equivalent can lead to the formation of a pyridopyrimidinone ring system.

In the case of this compound, the ester group can participate in these cyclization strategies. For example, condensation with guanidine (B92328) could lead to the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative. The bromine atom at the 5-position remains as a versatile handle for further functionalization through cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other groups to build molecular complexity. This strategy is pivotal in creating libraries of compounds for screening purposes. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for example, often starts from appropriately substituted 2-aminopyridines or 4-aminopyrimidines. mdpi.com The functional group arrangement in this compound makes it a prime candidate for such synthetic routes. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, represent another powerful approach where this building block can be utilized to generate diverse heterocyclic scaffolds efficiently. beilstein-journals.orgmdpi.com

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The utility of this compound as a synthetic building block is most prominently demonstrated by its role as a key intermediate in the synthesis of pharmacologically active compounds. Its structure is embedded within several potent kinase inhibitors and other therapeutic agents.

Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature a heterocyclic core. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, readily accessible from 2-aminopyridine precursors like this compound, is a privileged structure in this area. For example, Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive breast cancer, is built upon a 2-amino-5-bromopyridine (B118841) core which undergoes cyclization to form the crucial pyrido[2,3-d]pyrimidin-7-one system. nih.gov Similarly, the synthesis of TAK-733, a MEK inhibitor, also involves the construction of a pyridopyrimidine core. nih.gov The synthetic routes to these complex molecules highlight the importance of functionalized aminopyridines as starting materials.

Beyond cancer, this structural motif is found in drugs for other diseases. A related intermediate, 2-amino-5-methyl-6-bromopyridine, is used in the synthesis of Lumacaftor (VX-809), a drug that functions as a corrector of the malfunctioning CFTR protein in patients with cystic fibrosis. google.com This demonstrates the broad applicability of the substituted aminobromopyridine scaffold in medicinal chemistry. General research also points to the utility of this compound as an intermediate for compounds targeting neurological disorders and for the development of novel anti-tuberculosis agents. nih.gov

Table 2: Representative Pharmacological Scaffolds Derived from 2-Amino-5-Bromopyridine Precursors

Precursor Type Resulting Scaffold Example Drug/Target Therapeutic Area
2-Amino-5-bromopyridine derivative Pyrido[2,3-d]pyrimidin-7-one Palbociclib Oncology (CDK4/6 Inhibitor) nih.gov
Fluorinated Pyridopyrimidone Pyrido[2,3-d]pyrimidine-4,7-dione TAK-733 Oncology (MEK Inhibitor) nih.gov
2-Amino-5-methyl-6-bromopyridine (Core of Lumacaftor) Lumacaftor (VX-809) Cystic Fibrosis (CFTR Corrector) google.com
2-Amino-5-bromopyridine derivative General Heterocycles Investigational Agents Neurological Disorders, Tuberculosis nih.gov

Enabling Syntheses for Advanced Organic Materials

The applications of this compound and its isomers extend beyond pharmaceuticals into the realm of advanced organic materials. The electronic properties arising from the substituted aromatic system make these molecules interesting candidates for materials with specific optical or agricultural functions.

A significant area of application is in nonlinear optical (NLO) materials, which are crucial for technologies like frequency conversion of laser light and optical switching. For a molecule to exhibit NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The isomer of the title compound, Methyl 2-amino-5-bromobenzoate, has been successfully grown as a single crystal and characterized for its NLO properties. sigmaaldrich.com Studies confirmed its ability to produce second-harmonic generation (SHG), a key NLO phenomenon. sigmaaldrich.com The molecular structure, featuring an amino group (donor) and a methyl ester group (acceptor) on a benzene (B151609) ring, facilitates the intramolecular charge transfer necessary for this effect. Given that this compound possesses a similar arrangement of donor and acceptor groups on a pyridine ring, it is a strong candidate for similar NLO applications.

Table 3: Characterized Properties of the Isomeric NLO Crystal, Methyl 2-amino-5-bromobenzoate

Property Finding
Growth Method Slow evaporation solution growth technique sigmaaldrich.com
NLO Activity Exhibits second-harmonic generation (SHG) sigmaaldrich.com
Optical Transparency Shows good optical transparency sigmaaldrich.com
Mechanical Stability Possesses good mechanical stability sigmaaldrich.com

In addition to optical materials, this class of compounds has found use in agricultural chemistry. The development of effective and safe agrochemicals, such as herbicides and fungicides, relies on the synthesis of novel bioactive molecules. Substituted aminopyridines are known intermediates for agrochemicals. google.com The specific functionalities on this compound allow for its incorporation into more complex structures designed to enhance crop protection. nih.gov

Referenced Chemical Compounds

Exploration of Biological Activities and Elucidation of Molecular Mechanisms for Methyl 2 Amino 5 Bromoisonicotinate and Its Derivatives

Antimicrobial Activity Research

The growing threat of antimicrobial resistance has spurred research into novel chemical scaffolds with potential therapeutic applications. Among these, derivatives of methyl 2-amino-5-bromoisonicotinate have emerged as a promising class of compounds, exhibiting a spectrum of antimicrobial activities.

Studies on Antibacterial Efficacy Against Resistant Strains (e.g., MRSA, ESBL-producing Escherichia coli)

Derivatives of 2-aminopyridine (B139424) have demonstrated notable efficacy against challenging resistant bacterial strains. While specific studies on this compound are limited, research on related bromophenol and pyridine (B92270) derivatives provides valuable insights into their potential antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.

For instance, certain bromophenol derivatives have shown significant antibacterial activity against S. aureus and MRSA. Current time information in Bangalore, IN. One study highlighted a simple bromophenol molecule, 3-bromo-2,6-dihydroxyacetophenone, for its potent anti-S. aureus and anti-MRSA activity, including the inhibition of biofilm formation, a key virulence factor. Current time information in Bangalore, IN. This suggests that the presence of a bromine atom on an aromatic ring can contribute significantly to antibacterial efficacy.

Furthermore, a new series of pyridine and thienopyridine derivatives have been synthesized and shown to exhibit good to strong antimicrobial activity against E. coli. researchgate.netdntb.gov.ua One particular pyridine derivative demonstrated a maximal inhibition zone against B. mycoides and prevented the growth of E. coli at a low minimum inhibitory concentration (MIC) level. researchgate.netdntb.gov.ua While not ESBL-producing strains specifically, this indicates the potential for pyridine-based compounds to be effective against Gram-negative bacteria. The antibacterial activity of several new 5-aminoorotic acid derivatives, which share some structural similarities with the target compound, has also been investigated, with products having a bromoacetamido substitution demonstrating antibacterial properties. ed.ac.uk

The following table summarizes the antibacterial activity of some pyridine derivatives against resistant bacterial strains, illustrating the potential of this class of compounds.

CompoundBacterial StrainActivity MetricResult
3-Bromo-2,6-dihydroxyacetophenoneMRSABiofilmInhibition
Pyridine Derivative 12aE. coliMIC0.0195 mg/mL
Pyridine Derivative 15E. coliMIC>0.0048 mg/mL

Data sourced from studies on related pyridine and bromophenol derivatives. Current time information in Bangalore, IN.researchgate.netdntb.gov.ua

Antifungal Activity Investigations and Phytopathogenic Applications

The application of this compound derivatives extends to the inhibition of fungal growth, including fungi that are pathogenic to plants. Patents have revealed that certain halogen-substituted compounds derived from this compound are suitable for mobilizing the defense systems of plants against attacks by undesirable phytopathogenic fungi. Current time information in Bangalore, IN.nih.gov This suggests a direct application in agriculture as plant-strengthening or resistance-inducing substances.

Research on broader categories of pyridine derivatives further supports their potential as antifungal agents. A series of 2-amino-5-substituted pyridine derivatives were evaluated against phytopathogenic fungi and bacteria, with some compounds exhibiting notable fungicidal activity. tandfonline.com For example, replacing a benzotriazole (B28993) moiety with thiophenol on the pyridine ring resulted in the strongest fungicidal and bactericidal activity within the tested series. tandfonline.com

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been synthesized and tested, with some compounds manifesting significant antifungal activity against various fungal strains, including the phytopathogenic fungi Aspergillus niger and Aspergillus flavus. nih.gov Similarly, triple quaternized chitosan (B1678972) derivatives incorporating pyridine moieties have shown enhanced antifungal activity against common plant pathogenic fungi like Watermelon fusarium and Fusarium oxysporum. mdpi.com

The table below presents the antifungal activity of selected pyridine derivatives against phytopathogenic fungi.

CompoundFungal StrainActivity MetricResult
Bis-(imidazole)-pyridine hybrid 5aAspergillus nigerStrong Inhibition-
Bis-(imidazole)-pyridine hybrid 5aAspergillus flavusStrong Inhibition-
Triple Quaternized Chitosan DerivativeWatermelon fusariumInhibitory Index>90% at 1.0 mg/mL
Triple Quaternized Chitosan DerivativeFusarium oxysporumHigh Inhibition-

Data sourced from studies on related pyridine derivatives. nih.govmdpi.com

Mechanistic Insights into Antimicrobial Action

The mechanisms through which this compound and its derivatives exert their antimicrobial effects are multifaceted. For antibacterial action, one proposed mechanism involves the inhibition of essential bacterial enzymes. For example, derivatives of the related compound methyl 2-amino-5-bromobenzoate can be used to synthesize inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis.

The antifungal mechanism of certain pyridine derivatives is thought to involve the disruption of the fungal cell wall. The positive charge on quaternized pyridine derivatives can interact with anionic components of the fungal cell wall, such as glucans and mannans, creating an impervious layer that hinders nutrient exchange and leads to cell death. mdpi.com

Antineoplastic and Anticancer Activity Studies (e.g., Organometallic Complexes)

Organometallic complexes, which feature a metal atom bonded to organic molecules, represent a promising frontier in cancer chemotherapy. nih.gov The diverse structures and reactive properties of these complexes allow for novel mechanisms of action that can overcome the limitations of traditional platinum-based drugs. ed.ac.uknih.goved.ac.uk Pyridine-based ligands, including derivatives of this compound, are of particular interest for the synthesis of such complexes.

The incorporation of substituted aminopyridine ligands into organometallic frameworks, for instance with ruthenium, can lead to complexes with significant cytotoxic activity against human cancer cell lines. ed.ac.uked.ac.uk The anticancer activity of these complexes is often attributed to their ability to induce reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. ed.ac.uknih.gov

For example, certain ruthenium(II) arene complexes with phenylazopyridine ligands, despite being inert to hydrolysis, are highly cytotoxic to human ovarian and lung cancer cells. ed.ac.uked.ac.uk Their mechanism is thought to involve a redox cycle where the complex catalyzes the oxidation of intracellular glutathione, a key antioxidant, thereby increasing cellular ROS levels. ed.ac.uknih.gov Platinum(II) complexes with terpyridine ligands have also demonstrated antiproliferative effects, with the introduction of an amino group on the ligand enhancing this activity, possibly by improving cellular uptake. mdpi.com

The table below shows the in vitro anticancer activity of selected organometallic complexes with pyridine-based ligands.

ComplexCancer Cell LineActivity MetricResult (IC50)
Ruthenium(II) arene azopyridine complex 1A2780 (ovarian)CytotoxicityHighly active
Ruthenium(II) arene azopyridine complex 2A549 (lung)CytotoxicityHighly active
[Pt(TpyNH2)Cl]Cl (terpyridine amine derivative)A2780 (ovarian)AntiproliferativePotent
[Pt(TpyNH2)Cl]Cl (terpyridine amine derivative)A549 (lung)AntiproliferativePotent

Data sourced from studies on related organometallic complexes. ed.ac.uked.ac.ukmdpi.com

Enzyme Inhibition Studies (e.g., Histone Demethylases, FabH, PqsD)

The biological activity of this compound derivatives is often rooted in their ability to inhibit specific enzymes that are critical for the survival and virulence of pathogens or the proliferation of cancer cells.

Histone Demethylases: Histone demethylases are enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. nih.gov Pyridine-based molecules have been identified as potential inhibitors of these enzymes. Specifically, 3-substituted pyridine 2,4-dicarboxylic acids have been explored as inhibitors of the JMJD2 family of histone demethylases. nih.govrsc.orgresearchgate.net The design of these inhibitors is based on their ability to chelate the active site metal ion and interact with key residues in the enzyme's active site. nih.govresearchgate.net

FabH: FabH (β-ketoacyl-acyl carrier protein synthase III) is an essential enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of new antibacterial agents. nih.gov While direct inhibition of FabH by this compound derivatives is not yet extensively documented, the structural similarity to known FabH inhibitors suggests this is a plausible mechanism of action. For instance, 1,2-dithiole-3-ones are a class of potent FabH inhibitors. nih.gov

PqsD: PqsD is a key enzyme in the biosynthesis of signaling molecules for quorum sensing in Pseudomonas aeruginosa. researchgate.netnih.gov Inhibition of PqsD can disrupt bacterial communication and reduce the expression of virulence factors. Derivatives of 2-aminopyridine have been investigated as potential PqsD inhibitors. researchgate.net

The following table summarizes the enzyme inhibitory activities of some pyridine-related compounds.

Compound Class/DerivativeTarget EnzymeActivity MetricResult (IC50)
3-Substituted Pyridine-2,4-DCAJMJD2EInhibitionPotent
4-Carboxy-2,2′-BipyridylJMJD2EInhibition110 nM
1,2-Dithiole-3-one derivativeE. coli FabHInhibitionMicromolar range
2-Aminopyridine derivativePqsDInhibition-

Data sourced from studies on related pyridine and other heterocyclic derivatives. nih.govnih.govresearchgate.netnih.govresearchgate.net

Quorum Sensing System Modulation Research

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. nih.gov This system controls various processes, including virulence factor production and biofilm formation, making it an attractive target for novel anti-infective therapies. princeton.edu The inhibition of QS can disarm pathogens without killing them, which may reduce the selective pressure for developing resistance.

Derivatives of this compound are being investigated for their ability to modulate QS systems. One of the key mechanisms for this modulation is the inhibition of enzymes involved in the synthesis of QS signal molecules, such as PqsD in Pseudomonas aeruginosa. researchgate.netnih.gov By inhibiting PqsD, these compounds can reduce the production of the Pseudomonas Quinolone Signal (PQS) and its precursor, HHQ, thereby attenuating bacterial virulence. researchgate.netnih.gov

Research has also shown that various pyridine derivatives can act as QS inhibitors. For example, 2-difluoromethylpyridine derivatives have been shown to be effective QS inhibitors in P. aeruginosa, with some compounds showing similar or better activity than known inhibitors. rsc.org Furthermore, novel 2-oxo-pyridines have been designed to target the LasR receptor, another key component of the P. aeruginosa QS system, leading to a reduction in biofilm formation and virulence gene expression. nih.gov

The table below highlights the quorum sensing inhibitory activity of some pyridine derivatives.

Compound Class/DerivativeTarget System/OrganismActivity MetricResult (IC50)
2-Difluoromethylpyridine 5P. aeruginosa QSInhibition19 µM
2-Difluoromethylpyridine 6P. aeruginosa QSInhibition27 µM
2-Oxo-pyridine derivativeP. aeruginosa LasRGene Reduction10-40% at 1/8 MIC

Data sourced from studies on related pyridine derivatives. rsc.orgnih.gov

Research on Vasodilatory Properties of this compound and its Derivatives Remains Undocumented in Publicly Available Literature

Despite its role as a versatile building block in the synthesis of various biologically active compounds, specific research detailing the vasodilatory properties of this compound and its derivatives is not available in the current body of scientific literature.

This compound is a chemical intermediate utilized in the fields of medicinal chemistry and organic synthesis. cymitquimica.comchemimpex.com Its structure, featuring a pyridine ring with amino, bromo, and methyl ester substituents, makes it a valuable precursor for creating more complex molecules with potential therapeutic applications. cymitquimica.com

For instance, the compound has been employed in the synthesis of inhibitors of phosphodiesterase 10 (PDE10), an enzyme primarily found in the brain and implicated in various neurological and psychiatric disorders. google.com It has also served as a starting material for the creation of compounds designed to interact with cannabinoid receptors. google.com Furthermore, derivatives of isonicotinic acid, the class to which this compound belongs, have been noted for their potential antimicrobial and anticancer activities. cymitquimica.com

However, a thorough review of existing research reveals no studies specifically investigating the direct effects of this compound or its immediate derivatives on vasodilation or the underlying structure-activity relationships for such an effect. While the broader class of isonicotinic acid derivatives has been explored for various pharmacological activities, the specific area of vasodilatory properties for this particular bromo-substituted ester remains an unaddressed area of research.

Therefore, the creation of a detailed article focusing solely on the vasodilatory properties and structure-activity relationships of this compound and its derivatives is not currently feasible due to the absence of published scientific data on this specific topic.

Advanced Materials Science Applications of Methyl 2 Amino 5 Bromoisonicotinate Derivatives

Enhancement of Polymer and Coating Properties

The incorporation of Methyl 2-amino-5-bromoisonicotinate derivatives into polymer backbones can significantly modify their physical and chemical characteristics. The presence of the bromine atom is a key feature, as halogenated compounds are known to increase the refractive index of polymers. researchgate.net This makes them suitable for applications in optical materials and high-performance coatings.

Furthermore, the pyridine (B92270) ring, a heterocyclic aromatic structure, can be integrated into polymer chains, such as in polyimides and polyamides, to enhance thermal stability and optical transparency. nih.govnih.govresearchgate.net For instance, polyimides containing pyridine moieties have demonstrated excellent thermal stability with decomposition temperatures exceeding 520°C, alongside good solubility and photoluminescent properties. researchgate.net While specific data on polymers derived directly from this compound is limited in publicly available research, the known effects of its constituent parts suggest a strong potential for creating high-performance polymers.

The amino group on the pyridine ring provides a reactive site for polymerization reactions, allowing for the synthesis of various polymer architectures. For example, 2-Amino-5-bromopyridine (B118841), a closely related compound, is utilized in the production of specialized polymers and materials for coatings and adhesives. chemimpex.com This suggests that derivatives of this compound could be similarly employed to create functional coatings with improved adhesion, durability, and potentially, flame retardant properties due to the bromine content.

Investigations in Electronic and Photonic Materials Development

The unique electronic structure of the pyridine ring makes derivatives of this compound promising candidates for applications in electronic and photonic devices. Pyridine-based polymers have been studied for their photoluminescent properties and their potential use in light-emitting diodes (LEDs). dtic.mildtic.mil

The development of Organic Light-Emitting Diodes (OLEDs) often relies on materials with specific electron-transporting capabilities. Research into 2,2′-bipyridine-based electron-transport materials has shown that the inclusion of pyridine rings can lead to highly oriented films, resulting in OLEDs with low operating voltages and high efficiency. rsc.org While direct application of this compound derivatives in OLEDs is not yet widely reported, their structural similarity to known electron-transporting materials suggests a promising area of investigation. The synthesis of OLED materials often involves the use of bromo-substituted precursors in palladium-catalyzed cross-coupling reactions to build complex triarylamine structures. researchgate.net

In the realm of photonics, materials with high refractive indices are crucial for the fabrication of devices like waveguides and photonic crystals. mdpi.com The incorporation of bromine-containing monomers is a well-established strategy for increasing the refractive index of polymers. researchgate.netrsc.org Therefore, polymers synthesized from this compound derivatives are expected to exhibit high refractive indices, a key property for advanced photonic applications. For instance, studies on polyimides containing pyridine have shown high optical transparency with transmittance between 91-97% at 500 nm, which is a desirable characteristic for optical materials. nih.govnih.gov

While comprehensive data tables for materials derived specifically from this compound are not yet prevalent in the literature, the table below summarizes the properties of related pyridine-containing polymers, illustrating the potential benefits of incorporating such moieties.

Polymer TypeKey Monomer ComponentsGlass Transition Temperature (°C)Decomposition Temperature (T10, °C)Tensile Strength (MPa)Elongation at Break (%)Refractive Index
Pyridine-containing Polyimide Aromatic dianhydrides, Diamines with pyridine units213-317414-531 (in N2)84-11011.2-13.8-
Pyridine-containing Polyimide BAPDBP, BAPDAP, BAPDP with commercial dianhydrides257-281---High Transparency (91-97% at 500nm)

Data compiled from various research sources on related materials. nih.govresearchgate.net

The exploration of this compound derivatives in advanced materials science is an active and promising field. The inherent properties of its constituent chemical groups provide a strong foundation for the development of next-generation polymers, coatings, and electronic and photonic components with enhanced performance characteristics. Further research and specific characterization of materials derived from this compound are anticipated to yield valuable data and expand its application scope.

Q & A

Q. What computational tools aid in predicting/reactivity of this compound?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to model reaction pathways (e.g., bromine substitution barriers). Compare predicted vs. experimental NMR shifts using ACD/Labs or ChemDraw. Cross-reference with databases like Reaxys for analogous reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.